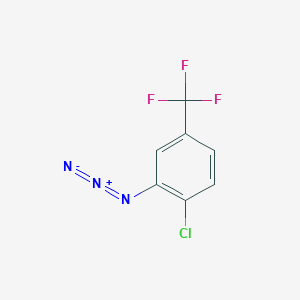
2-Azido-1-chloro-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Azido-1-chloro-4-(trifluoromethyl)benzene” is a chemical compound that is a derivative of benzene. It has a molecular formula of C7H4ClF3N3 . The compound is related to “1-chloro-4-(trifluoromethyl)benzene”, also known as p-chlorobenzotrifluoride .
Molecular Structure Analysis
The molecular structure of “2-Azido-1-chloro-4-(trifluoromethyl)benzene” would be expected to be similar to that of its related compounds. For example, “1-chloro-4-(trifluoromethyl)benzene” has a molecular weight of 180.56 , while “1-Azido-4-(trifluoromethyl)benzene” has a molecular weight of 187.122 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of New 1,2,3-Triazole Derivatives
Research by Negrón-Silva et al. (2013) involved the synthesis of ten 1,4-disubstituted 1,2,3-triazoles, demonstrating the utility of azido-methylbenzene derivatives in generating compounds with potential inhibitory activity against acidic corrosion of steels. This underscores the role of azido derivatives in developing corrosion inhibitors through conventional click chemistry processes (Negrón-Silva et al., 2013).
Regioselective Synthesis of 1H-[1,2,3]-Triazoles
Hu et al. (2008) reported a novel method for synthesizing 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles via room-temperature 1,3-dipolar cycloaddition. This highlights the efficiency of azido derivatives in facilitating high regioselectivity in the synthesis of triazole compounds, a crucial aspect in medicinal chemistry and material science (Hu et al., 2008).
Improved Synthesis of Azide Compounds
Kopach et al. (2009) developed a safer, more efficient batch process for producing 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene. By optimizing azide production processes for microflow reactors, the study showcases advancements in the safe and efficient synthesis of azide compounds, vital for various chemical syntheses (Kopach et al., 2009).
Photoaffinity Labelling Applications
Shaffer and Platz (1989) synthesized 6-azido-4,5,7-trifluoroindole and explored its photochemistry, finding its potential as a new reagent for photoaffinity labelling at low temperatures. This application is critical for biochemical studies where specific biomolecule labeling is required (Shaffer & Platz, 1989).
Development of Supramolecular Structures
Lee et al. (2013) demonstrated the formation of novel supramolecular structures from azobenzene-containing derivatives, indicative of the role azido derivatives play in the development of advanced materials with potential applications in molecular electronics and photonics (Lee et al., 2013).
Wirkmechanismus
The azido group (-N3) is a functional group that’s often used in click chemistry, a type of chemical synthesis designed for the efficient assembly of molecular structures. The azido group can react with alkynes to form a stable triazole ring, a reaction known as the Huisgen cycloaddition .
The trifluoromethyl group (-CF3) is a substituent that’s often used to modify the properties of organic compounds. It’s highly electronegative, which can influence the reactivity of the compound .
The chloro group (-Cl) is a common leaving group in nucleophilic substitution reactions .
Eigenschaften
IUPAC Name |
2-azido-1-chloro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-2-1-4(7(9,10)11)3-6(5)13-14-12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOUXXPAOZPOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2965528.png)
![1'-nicotinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2965529.png)


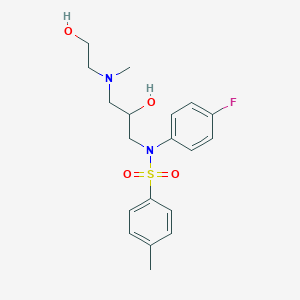
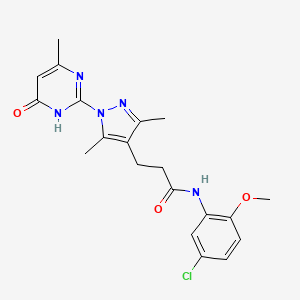
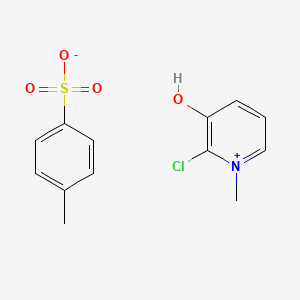
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2965538.png)

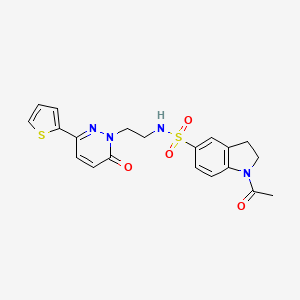
![1-(4-methylpyrimidin-2-yl)-N-[3-(methylthio)phenyl]piperidine-3-carboxamide](/img/structure/B2965543.png)
![Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid](/img/structure/B2965545.png)
![Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2965548.png)
![3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)